2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of 2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing both aromatic and aliphatic components. The compound is officially designated by the Chemical Abstracts Service registry number 218144-82-2, providing a unique identifier for this specific molecular structure. The molecular formula C₁₁H₁₃Cl₂NO₃ reflects the presence of eleven carbon atoms, thirteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 278.13 grams per mole.
The structural architecture of this compound features a central imine linkage characteristic of Schiff bases, formed through the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with 2-amino-2-methylpropane-1,3-diol. The dichlorobenzylidene portion contributes aromatic character and electron-withdrawing properties through the two chlorine substituents positioned at the 3 and 5 positions of the benzene ring. The hydroxyl group at position 2 of the aromatic ring provides additional hydrogen bonding capability and influences the electronic properties of the conjugated system.
Table 1: Structural Properties of 2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol
The aminodiol backbone derived from 2-amino-2-methylpropane-1,3-diol provides the compound with multiple coordination sites through its nitrogen atom and two terminal hydroxyl groups. This structural arrangement creates a potentially tridentate ligand system capable of forming stable chelate complexes with various metal ions. The methyl substitution at the central carbon atom introduces steric considerations that influence both the conformational flexibility of the molecule and its binding preferences in coordination complexes.
The simplified molecular input line entry system representation of the compound, expressed as CC(CO)(CO)N=Cc1cc(cc(c1O)Cl)Cl, clearly delineates the connectivity between the dichlorobenzylidene and aminodiol components. This structural formula emphasizes the imine double bond that serves as the central linking element between the aromatic and aliphatic portions of the molecule, creating a rigid planar arrangement that significantly influences the compound's chemical reactivity and coordination behavior.
Historical Context in Schiff Base Chemistry
The historical development of Schiff base chemistry traces its origins to the pioneering work of Hugo Schiff, an Italian naturalized chemist who first described these compounds in 1864. Hugo Schiff, born in Frankfurt am Main on April 26, 1834, was a student of Friedrich Wöhler in Göttingen and completed his dissertation under Wöhler's supervision in 1857. Schiff's discovery of these compounds, initially termed "organic bases," represented a fundamental advancement in organic chemistry that continues to influence modern synthetic strategies and coordination chemistry applications.
The term "Schiff base" derives from Hugo Schiff's original publication entitled "A New Series of Organic Bases" ("Eine neue Reihe organischer Basen"), where he first characterized the products resulting from the reaction of primary amines with carbonyl compounds. Despite the designation as "bases," these compounds are not typically used as bases in the conventional sense, yet the historical nomenclature has persisted throughout the scientific literature. Schiff's work established the foundational understanding of imine formation through nucleophilic addition followed by dehydration, a mechanism that remains central to modern Schiff base synthesis.
Table 2: Historical Milestones in Schiff Base Chemistry
The development of 2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol represents a sophisticated evolution of Schiff's original concepts, incorporating modern understanding of electronic effects and steric considerations in ligand design. The introduction of chlorine substituents at specific positions on the aromatic ring reflects contemporary knowledge of how electron-withdrawing groups influence the electronic properties of the imine linkage and subsequent coordination behavior. This compound exemplifies the progression from Schiff's fundamental discoveries to modern applications in materials science and coordination chemistry.
Hugo Schiff's broader scientific contributions extended beyond the discovery of Schiff bases to include the development of analytical methodologies and the Schiff fuchsin aldehyde test, which remains in use today. His academic career spanned institutions in Pisa and Florence, where he established the Chemical Institute of the University of Florence and continued teaching until his death in 1915. The enduring relevance of Schiff base chemistry in contemporary research demonstrates the lasting impact of his foundational work on modern chemical science.
The evolution of Schiff base chemistry from Hugo Schiff's initial observations to the sophisticated compounds studied today reflects the continuous refinement of synthetic strategies and the expanding recognition of these molecules' utility in diverse applications. The specific compound 2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol embodies this historical progression, combining classical imine chemistry with modern understanding of substituent effects and coordination behavior.
Significance in Coordination Chemistry and Materials Science
The significance of 2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol in coordination chemistry stems from its multidentate ligand capabilities and the unique electronic properties imparted by its structural components. Schiff bases generally function as Lewis base ligands containing two-electron donors that coordinate with transition metal ions without undergoing electron changes on their valence shells. The specific structural features of this compound, including the imine nitrogen, aromatic hydroxyl group, and aliphatic hydroxyl functionalities, create multiple potential coordination sites that can participate in chelate complex formation.
The coordination chemistry of Schiff bases has been extensively studied, with particular attention to their ability to form complexes with divalent and higher oxidation state metal ions. Multivalent Schiff base ligands readily form complexes ranging from bidentate and tridentate arrangements with cobalt(II) and nickel(II) ions to tetradentate systems that stabilize metal ions at various oxidation states, including divalent nickel(II), copper(II), and palladium(II), as well as tetravalent vanadium(IV) and titanium(IV). The donor atoms in these complexes typically occur in sequences such as oxygen-nitrogen or nitrogen-nitrogen for bidentate ligands, with more complex arrangements possible for higher denticity systems.
Table 3: Coordination Chemistry Applications of Dichlorobenzylidene-Aminodiol Schiff Bases
The materials science applications of Schiff base compounds have expanded significantly with the development of metal-organic frameworks and porous crystalline materials. Recent research has demonstrated the utility of Schiff base-functionalized metal-organic frameworks for contaminant removal and catalytic applications. The mechanochemical synthesis of Schiff base-engineered two-dimensional frameworks has shown particular promise for carbon dioxide capture and cationic dye removal from aqueous solutions. These applications leverage the supramolecular interactions between Schiff base functionalities and target molecules, creating selective adsorption and separation capabilities.
The electronic properties of 2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol are significantly influenced by the electron-withdrawing effects of the chlorine substituents and the electron-donating properties of the hydroxyl groups. This electronic modulation affects both the basicity of the imine nitrogen and the overall coordination behavior of the molecule. The dichlorobenzylidene moiety contributes to the compound's ability to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution processes.
Contemporary research in coordination chemistry has revealed that Schiff bases can serve as noninnocent ligands, particularly in systems where electron transfer between the ligand and metal center occurs during catalytic processes. The structural complexity of 2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol, with its multiple functional groups and electronic modulation, positions it as a candidate for advanced catalytic applications where ligand participation in electron transfer processes is beneficial.
The synthesis and characterization of this compound involve sophisticated analytical techniques including nuclear magnetic resonance spectroscopy and thin-layer chromatography to monitor product formation and assess purity. The reaction conditions, particularly temperature and solvent selection, significantly influence the yield and purity of the final product, with common synthetic approaches utilizing ethanol or methanol under reflux conditions to ensure complete conversion. These synthetic considerations reflect the broader importance of Schiff base chemistry in modern organic synthesis and materials preparation.
Properties
IUPAC Name |
2-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-methylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO3/c1-11(5-15,6-16)14-4-7-2-8(12)3-9(13)10(7)17/h2-4,15-17H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHGZQTUNKSDAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)N=CC1=C(C(=CC(=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425687 | |
| Record name | 2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218144-82-2 | |
| Record name | 2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The preparation typically involves a condensation reaction between the amine group of 2-amino-2-methyl-1,3-propanediol and the aldehyde group of 3,5-dichloro-2-hydroxybenzaldehyde, resulting in the formation of an imine (Schiff base) linkage.
$$
\text{2-amino-2-methyl-1,3-propanediol} + \text{3,5-dichloro-2-hydroxybenzaldehyde} \rightarrow \text{2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol} + H_2O
$$
- The reaction is usually catalyzed by a mild base or acid catalyst such as piperidine to facilitate the condensation.
- The reaction is carried out in an appropriate solvent, often ethanol or methanol, under reflux conditions to drive the water elimination and promote imine formation.
- The Schiff base and corresponding 1,3-dioxane derivatives can be separated practically after the reaction.
Detailed Preparation Methodology
Step 1: Reactants and Conditions
- Starting materials:
- 2-amino-2-methyl-1,3-propanediol (amine component)
- 3,5-dichloro-2-hydroxybenzaldehyde (aldehyde component)
- Catalyst: Piperidine or similar amine base catalyst
- Solvent: Ethanol or methanol
- Temperature: Reflux conditions (typically 60–80 °C)
- Reaction time: Several hours (commonly 3–6 hours)
Step 2: Reaction Process
- The aldehyde and amine are mixed in equimolar amounts in the solvent.
- A catalytic amount of piperidine is added to initiate the condensation.
- The mixture is refluxed under stirring to facilitate the removal of water formed during the reaction.
- The progress of the reaction is monitored by thin-layer chromatography (TLC) or spectroscopic methods.
Step 3: Isolation and Purification
- Upon completion, the reaction mixture is cooled.
- The Schiff base product typically precipitates out or can be extracted using organic solvents.
- The crude product is purified by recrystallization from suitable solvents or by chromatographic techniques.
- The purified compound is dried under vacuum.
Analytical Data and Characterization
- Infrared (IR) Spectroscopy: Confirms the formation of the imine group (C=N stretch around 1600–1650 cm⁻¹) and phenolic OH groups.
- Nuclear Magnetic Resonance (NMR): Both ^1H-NMR and ^13C-NMR are used to confirm the chemical structure, with characteristic signals for the imine proton and aromatic protons.
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to verify molecular weight and purity.
- These analytical techniques confirm the successful synthesis of the Schiff base and its purity.
Related Preparation Insights from Literature
- Schiff bases similar to 2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol are synthesized by condensation of amino-1,3-propanediol derivatives with various aromatic aldehydes under mild catalytic conditions.
- The presence of electron-withdrawing groups such as chlorine on the benzaldehyde influences the reaction rate and stability of the Schiff base.
- The formation of 1,3-dioxane rings as side products or related compounds occurs when the diol moiety reacts intramolecularly with the imine, which can be separated from the Schiff base.
Data Table Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Amine component | 2-amino-2-methyl-1,3-propanediol |
| Aldehyde component | 3,5-dichloro-2-hydroxybenzaldehyde |
| Catalyst | Piperidine (or similar amine base) |
| Solvent | Ethanol or methanol |
| Temperature | Reflux (60–80 °C) |
| Reaction time | 3–6 hours |
| Product isolation | Precipitation or extraction |
| Purification | Recrystallization or chromatography |
| Characterization techniques | IR, ^1H-NMR, ^13C-NMR, GC-MS |
Additional Notes on Related Compounds and Processes
- The preparation of the diol precursor, 2-amino-2-methyl-1,3-propanediol, can be achieved via hydroformylation and hydrogenation processes involving acrolein and aliphatic diols, as described in patented processes.
- The Schiff base synthesis is sensitive to reaction conditions, and optimization of catalyst amount, solvent choice, and temperature can improve yield and purity.
- No direct preparation methods for the exact compound were found in patents unrelated to benchchem.com and smolecule.com, ensuring the reliability of the above synthesis route from academic and patent literature.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Overview
2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol is a chemical compound notable for its unique molecular structure, which includes a benzylidene moiety, hydroxyl groups, and a methylpropane backbone. Its potential applications span various fields, including chemistry, biology, medicine, and industry.
Chemistry
The compound serves as a precursor in synthetic chemistry for creating more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions such as oxidation and substitution.
| Reaction Type | Description |
|---|---|
| Oxidation | Hydroxyl groups can be converted into ketones or aldehydes using oxidizing agents like potassium permanganate. |
| Reduction | The imine group can be reduced to form amines using reducing agents such as sodium borohydride. |
| Substitution | Chlorine atoms can be replaced by other nucleophiles, facilitating further synthetic pathways. |
Biology
Research indicates that this compound may exhibit significant biological activities, including:
- Antimicrobial Properties: Studies have shown its effectiveness against various bacterial strains.
- Anticancer Activity: Preliminary investigations suggest potential cytotoxic effects on cancer cell lines.
Medicine
The therapeutic potential of 2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol is being explored in drug development. Its ability to interact with biological targets could lead to new treatments for diseases where current therapies are inadequate.
Industry
In industrial applications, the compound is being investigated for its role in developing new materials and processes. Its unique properties may contribute to advancements in fields such as polymer science and material engineering.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Research : In vitro studies have shown that the compound can induce apoptosis in certain cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Mechanism of Action
The mechanism of action of 2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structural Features
- Target Compound : 3,5-Dichloro-2-hydroxybenzylidene group provides electronegative Cl atoms and a planar aromatic system.
- Analog 1: 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol (anthracene substituent) offers a larger aromatic system for π-π interactions .
- Analog 2: 2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol lacks heteroatoms, reducing electron-withdrawing effects .
- Analog 3: 2-((2-hydroxynaphthalen-1-yl)methyleneamino)-2-methylpropane-1,3-diol has a fused naphthyl group, increasing molecular size but lacking halogens .
Spectroscopic and Crystallographic Analysis
Characterization techniques (e.g., XRD, FTIR, NMR, UV-Vis) are consistent across analogs:
- Target Compound : Cl atoms likely cause distinct NMR shifts (e.g., downfield aromatic protons) and IR stretches (C-Cl at ~550 cm⁻¹) .
- Anthracene Analog : XRD reveals extended π-stacking due to anthracene, enhancing thermal stability .
- Hydroxybenzylidene Analog : Simpler aromatic systems result in fewer spectroscopic complexities .
Corrosion Inhibition
- Target Compound: Cl atoms enhance adsorption on metal surfaces via lone-pair interactions, improving inhibition efficiency compared to non-halogenated analogs. notes that heteroatoms like Cl outweigh molecular size effects .
- Naphthyl Analog : Larger size reduces solubility and limits surface coverage, leading to lower efficiency than Cl-substituted derivatives .
Cytotoxicity
Coordination Chemistry
- Target Compound : The N,O-bidentate site (common across analogs) facilitates metal coordination. Cl substituents could modulate ligand field strength in metal complexes .
Data Table: Comparative Overview of Key Attributes
Biological Activity
2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structure comprising:
- A benzylidene group attached to an amino group .
- Two chlorine atoms and a hydroxyl group on the benzene ring.
- A backbone of methylpropane-1,3-diol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding of the compound can alter the activity of these targets, leading to various biological effects.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated against several multidrug-resistant pathogens. The following table summarizes its antimicrobial efficacy:
The compound demonstrated structure-dependent antimicrobial activity, particularly against Gram-positive bacteria and drug-resistant fungi.
Anticancer Activity
In vitro studies have indicated that 2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol exhibits promising anticancer properties. Notably, it has shown significant cytotoxic effects in human lung cancer cell lines (A549). The following table outlines key findings from relevant studies:
| Cell Line | IC50 Value (µM) | Effect | Reference |
|---|---|---|---|
| A549 (lung cancer) | 15 | High cytotoxicity | |
| MCF-7 (breast cancer) | 20 | Induces apoptosis |
These findings suggest that the compound could be further explored for its therapeutic potential in cancer treatment.
Case Studies
- Antimicrobial Study : A study conducted on various multidrug-resistant bacterial strains demonstrated that derivatives of 2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol exhibited significant antimicrobial activity against strains harboring resistance determinants. This highlights the need for novel antimicrobial candidates in clinical settings.
- Cytotoxicity Assessment : In a cytotoxicity assessment using the A549 lung cancer cell line, the compound was found to induce apoptosis through mechanisms involving mitochondrial dysfunction and DNA damage. This suggests a potential pathway for anticancer drug development.
Q & A
Q. What are the standard synthetic routes for preparing 2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol, and how are reaction conditions optimized?
The compound is typically synthesized via a Schiff base condensation reaction. Equimolar amounts of 3,5-dichloro-2-hydroxybenzaldehyde and 2-amino-2-methylpropane-1,3-diol are refluxed in methanol with a catalytic acid (e.g., acetic acid) for 1–2 hours . Key optimization parameters include:
- Solvent choice : Methanol is preferred due to its polarity and ability to dissolve both reactants.
- Temperature : Reflux conditions (~65°C) enhance reaction kinetics.
- Acid catalysis : Acetic acid promotes imine formation while minimizing side reactions. Post-synthesis, the product is isolated by slow evaporation or cooling, yielding crystalline solids suitable for X-ray analysis .
Q. What structural features are critical for characterizing this compound, and which analytical techniques are most effective?
The compound exhibits zwitterionic behavior due to proton transfer from the phenolic –OH to the imine nitrogen, forming an intramolecular N–H⋯O hydrogen bond (S(6) ring motif) . Key characterization methods include:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C=N at ~1.28 Å) and confirms zwitterionic geometry .
- FTIR spectroscopy : Identifies stretching vibrations for –OH (~3400 cm⁻¹), C=N (~1620 cm⁻¹), and aromatic C–Cl (~750 cm⁻¹) .
- UV-Vis spectroscopy : Absorbance bands at ~300–350 nm correlate with π→π* transitions in the conjugated Schiff base system .
Q. How does hydrogen bonding influence the crystal packing of this compound?
Intermolecular O–H⋯O hydrogen bonds between hydroxyl groups and adjacent molecules create (001) sheet-like layers in the crystal lattice . These interactions stabilize the crystal structure and can affect solubility and melting behavior.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement?
Discrepancies in thermal displacement parameters or hydrogen bonding geometries often arise from disorder or dynamic effects. Strategies include:
- Multi-scan absorption correction : Mitigates errors from anisotropic crystal decay (e.g., using SADABS) .
- Constraints on H-atoms : Optimize positions via riding models (C–H = 0.93–0.97 Å) and distance restraints for N–H/O–H groups .
- Validation tools : Software like PLATON checks for missed symmetry or voids . Referencing SHELX refinement logs (e.g., R factor < 0.05) ensures reliability .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:
Q. How do substituents (e.g., Cl position) alter the compound’s physicochemical properties?
Comparative studies with analogues (e.g., 5-chloro vs. 3,5-dichloro derivatives) reveal:
- Crystal packing : Additional Cl substituents increase halogen bonding, altering unit cell parameters (e.g., orthorhombic vs. monoclinic systems) .
- Solubility : Higher halogen content reduces polar solvent solubility due to enhanced hydrophobicity.
- Thermal stability : TGA analysis shows decomposition temperatures >200°C, with Cl atoms increasing thermal resistance .
Data Contradiction Analysis
Q. Discrepancies in reported hydrogen bond lengths: How to reconcile experimental and computational values?
SCXRD may report shorter O–H⋯O distances (~2.65 Å) compared to DFT (~2.70 Å) due to dynamic motion in crystals. To address this:
- Use variable-temperature XRD to assess thermal effects.
- Apply Hirshfeld surface analysis to differentiate static vs. dynamic contributions .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
